benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate
Description
Benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate is a synthetic compound featuring a bicyclic thiazolo[5,4-c]pyridine core fused with a dihydrothiazole ring. Key structural elements include:
- Cyclopropanecarboxamido substituent: Introduces conformational rigidity and modulates electronic properties via the cyclopropane ring’s strain and sp³ hybridization.
- 6,7-Dihydrothiazolo[5,4-c]pyridine: A nitrogen-sulfur heterocycle that may engage in hydrogen bonding or π-π interactions with biological targets.
This compound’s design suggests applications in medicinal chemistry, possibly as a protease inhibitor or kinase modulator, though explicit biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
benzyl 2-[2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17(25-12-13-4-2-1-3-5-13)11-22-9-8-15-16(10-22)26-19(20-15)21-18(24)14-6-7-14/h1-5,14H,6-12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIQAIQHJICOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)CC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H21N3O3S, and it has garnered interest due to its structural features that suggest possible biological activities, particularly in the realm of cancer therapy and enzyme inhibition.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.46 g/mol
- CAS Number : 1351598-86-1
- Purity : Typically ≥95%
The biological activity of this compound is hypothesized to involve several mechanisms:
- Caspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is crucial for the induction of programmed cell death, which is a desirable effect in cancer treatment .
- Inhibition of Kinases : The thiazole and pyridine moieties present in the structure may interact with various kinases involved in tumor progression and survival pathways. This interaction could inhibit signaling cascades that promote cancer cell growth .
In Vitro Studies
Recent studies have highlighted the anticancer potential of related compounds through various assays:
- Caspase-3 Activation Assay : Compounds structurally related to this compound have demonstrated significant activation of caspase-3 in cancer cell lines such as U937 and MCF-7. For instance, a related compound exhibited an IC50 value of approximately 6.6 μM against U937 cells, indicating a strong potential for inducing apoptosis .
| Compound | IC50 (μM) | Caspase-3 Activation (%) |
|---|---|---|
| PAC-1 | - | 100 |
| 8j | 5.2 | 99 |
| 8k | 6.6 | 92.1 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences biological activity:
- Benzothiazole Moiety : Essential for anticancer activity due to its ability to chelate metal ions like zinc, which are involved in procaspase activation.
- Pyridine Semicarbazone Moiety : Enhances selectivity and potency against certain cancer cell lines.
Case Studies
Several case studies have been conducted on derivatives of benzothiazole and thiazolo-pyridine compounds:
- Study on Anticancer Activity : A series of benzothiazole derivatives were tested for their ability to induce apoptosis through caspase activation. The most potent compounds showed IC50 values ranging from 5.2 μM to 10 μM against various cancer cell lines, confirming the efficacy of these structural motifs in targeting cancer .
- Inhibition Studies : Compounds similar to this compound were evaluated for their inhibitory effects on Bruton’s Tyrosine Kinase (BTK), which plays a critical role in B-cell malignancies. These studies suggest potential therapeutic applications in hematological cancers .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. The thiazolo[5,4-c]pyridine structure has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In studies involving similar compounds, it has been observed that modifications to the cyclopropanecarboxamide group can enhance potency against specific cancer types, such as breast and lung cancers.
Antimicrobial Properties
Benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate has shown promise as an antimicrobial agent. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes in pathogens. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into a new class of antibiotics.
Bruton’s Tyrosine Kinase Inhibition
The compound's structural similarity to known Bruton’s Tyrosine Kinase (BTK) inhibitors positions it as a candidate for treating BTK-mediated disorders such as certain leukemias and lymphomas. BTK plays a crucial role in B-cell receptor signaling; thus, inhibiting this kinase can lead to reduced proliferation of malignant B cells. Preliminary data indicate that modifications to the benzyl and cyclopropanecarboxamide groups can optimize binding affinity and selectivity for BTK.
Neurological Disorders
Emerging research suggests that thiazole-containing compounds may modulate neurotransmitter systems, offering therapeutic avenues for neurological disorders such as Alzheimer’s disease and schizophrenia. The potential neuroprotective effects of this compound warrant further exploration in preclinical models.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide formation. Variations in synthetic methods can lead to different derivatives with potentially enhanced biological activity.
| Synthesis Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Cyclopropanecarboxylic acid derivatives |
| Step 2 | Amide Formation | Benzylamine and coupling reagents |
| Step 3 | Esterification | Acetic anhydride or acetyl chloride |
Case Study on Anticancer Efficacy
A study conducted on a series of thiazolo[5,4-c]pyridine derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The introduction of cyclopropanecarboxamide groups led to increased apoptosis markers compared to controls.
Case Study on Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
